7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one
Description
Nomenclature and Structural Characteristics of 7,7-Dichlorobicyclo[3.2.0]heptenones
The systematic IUPAC name for the most commonly synthesized isomer is 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. nih.gov Its structure consists of a cyclopentene (B43876) ring fused to a cyclobutanone (B123998) ring. The carbon atom at position 7, adjacent to the carbonyl group, is substituted with two chlorine atoms, a feature known as gem-dihalogenation. This arrangement imparts significant chemical reactivity to the molecule.
Below is a table summarizing the key identifiers and properties for 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one.
| Property | Value |
| IUPAC Name | 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one nih.gov |
| CAS Number | 5307-99-3 nist.govnist.gov |
| Molecular Formula | C₇H₆Cl₂O nist.govnist.gov |
| Molecular Weight | 177.03 g/mol scbt.com |
| Synonyms | 7,7-Dichloro-6-oxobicyclo[3.2.0]hept-2-ene, Bicyclo[3.2.0]hept-2-en-6-one, 7,7-dichloro- nih.govnist.gov |
Significance of Bicyclo[3.2.0]heptenone Frameworks in Contemporary Organic Synthesis
The bicyclo[3.2.0]heptenone skeleton is a valuable scaffold in organic chemistry due to its inherent ring strain and dense functionalization. nih.govacs.org This framework provides opportunities for stereocontrolled manipulations in both of its fused rings, making it a powerful building block for numerous valuable products. nih.gov
The presence of the strained four-membered cyclobutanone ring is particularly significant, as it facilitates a variety of synthetic transformations. These include:
Ring-expansion reactions , such as the Baeyer-Villiger oxidation to form lactones. arkat-usa.org
Ring-opening reactions , which can be induced by bases to yield functionalized cycloalkene derivatives. beilstein-journals.org
Ring-contraction reactions , observed when related alcohol derivatives are treated with a base. rsc.org
These transformations allow chemists to access a wide range of molecular architectures, including those found in complex natural products like prostanoids and jasmonoids. nih.govarkat-usa.org The versatility of this framework continues to be exploited in the development of novel synthetic methodologies. arkat-usa.org
Historical Context and Evolution of Dichlorobicyclo[3.2.0]heptenones as Synthetic Intermediates
The primary route to 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one is the [2+2] cycloaddition reaction between cyclopentadiene (B3395910) and dichloroketene (B1203229). orgsyn.orgprepchem.com The dichloroketene is typically generated in situ from reagents like dichloroacetyl chloride and a base such as triethylamine (B128534). orgsyn.orgchemicalbook.com
The synthetic potential of this compound was recognized early on, particularly for its utility in the synthesis of prostaglandins (B1171923). nih.gov Its structure serves as a precursor that can be elaborated into more complex molecular targets. For instance, reduction of the gem-dichloro group is a common subsequent step, often achieved using reagents like zinc in acetic acid, to yield the parent bicyclo[3.2.0]heptan-6-one. dergipark.org.trresearchgate.net The resulting ketone is a versatile intermediate for further functionalization. dergipark.org.trresearchgate.net The historical importance of this dichlorobicycloheptenone is underscored by its role in pioneering chemoenzymatic routes to prostaglandins and other biologically active molecules. nih.gov
The table below outlines the foundational synthesis of this key intermediate.
| Reactants | Reagents | Product | Reaction Type |
| Cyclopentadiene, Dichloroacetyl chloride | Triethylamine, Pentane (B18724) (solvent) | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | [2+2] Cycloaddition orgsyn.org |
| Cyclopentene, Trichloroacetyl chloride | Zinc, Diethyl ether (solvent) | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | [2+2] Cycloaddition dergipark.org.tr |
Structure
3D Structure
Properties
IUPAC Name |
7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWQLXKSVCMLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(C2=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513340 | |
| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63319-59-5 | |
| Record name | 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 7,7 Dichlorobicyclo 3.2.0 Hept 3 En 6 One and Its Structural Analogs
Nucleophilic Transformations of the Dichlorinated Cyclobutanone (B123998) Moiety
The strained four-membered ring of the dichlorinated cyclobutanone moiety in 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one and its analogs is susceptible to nucleophilic attack, which can lead to a variety of transformations, including ring-opening and substitution reactions.
Nucleophilic attack at the carbonyl carbon or other positions of the cyclobutanone ring can induce cleavage of the strained ring system, providing a pathway to functionalized cyclopentene (B43876) derivatives.
Recent studies have demonstrated that this compound undergoes a clean reaction with ammonia (B1221849) under catalytic conditions. This transformation proceeds via a ring-opening mechanism to yield the corresponding carboxylic amide. The reaction is facilitated by an aluminium-carbon-based ambiphilic catalyst in benzene (B151609) at room temperature. This catalytic ammonia transfer represents an efficient method for converting the bicyclic ketone into a functionalized cyclopentenyl carboxamide.
Table 1: Catalytic Ammonia Transfer Reaction Click on the headers to sort the table
| Reactant | Nucleophile | Catalyst | Product | Reaction Type |
|---|
The structural isomer, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, has been the subject of more extensive studies regarding its reactions with various nucleophiles. These reactions typically result in the opening of the cyclobutanone ring to form derivatives of cis-cyclopentenecarboxylic acid.
Investigations have shown that nucleophiles such as methoxide (B1231860) and hydroxide (B78521) ions, as well as ammonia and hydrazine, readily add to the carbonyl group, initiating ring cleavage. nih.gov This process leads to derivatives of a dichloromethylcyclopentene carboxylic acid. nih.gov For instance, reaction with sodium methoxide in methanol (B129727) leads to the formation of the corresponding methyl ester. nih.gov In some cases, the initial cis-product can subsequently epimerize to the more stable trans-isomer. nih.gov A more complex reaction pathway is observed when the ketone is treated with methoxide in polar aprotic solvents, which results in the formation of methyl benzoate. nih.gov
Table 2: Nucleophilic Ring-Opening of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one Click on the headers to sort the table
| Nucleophile | Solvent | Primary Product |
|---|---|---|
| Methoxide (MeO⁻) | Methanol | Methyl cis-dichloromethylcyclopentenecarboxylate |
| Hydroxide (OH⁻) | Aqueous | cis-Dichloromethylcyclopentenecarboxylic acid |
| Ammonia (NH₃) | Not Specified | cis-Dichloromethylcyclopentenecarboxamide |
| Hydrazine (N₂H₄) | Not Specified | cis-Dichloromethylcyclopentenecarboxylic acid hydrazide |
Direct substitutive reactivity of the geminal chlorine atoms in this compound, where the chlorines are replaced by other nucleophiles while retaining the bicyclic framework, is not a commonly reported transformation in the reviewed literature. The reactivity of the molecule is often dominated by transformations involving the strained cyclobutanone ring and the carbonyl group.
However, reactions involving the cleavage of the carbon-chlorine bonds have been documented, primarily in the form of reductive dehalogenation. For example, the saturated analog, 7,7-dichlorobicyclo[3.2.0]heptan-6-one, can be reduced with zinc in acetic acid to afford bicyclo[3.2.0]heptan-6-one, completely removing the chlorine atoms. researchgate.net This type of reaction highlights that the C-Cl bonds are reactive under reducing conditions, though it does not represent a direct nucleophilic substitution.
Ring-Opening Reactions and Derivatization
Reactions at the Ketone Carbonyl Group
The carbonyl group is a primary site of reactivity in this compound and its analogs, readily undergoing additions and reductions.
The ketone carbonyl group of 7,7-dichlorobicyclo[3.2.0]hept-en-6-ones can be reduced to the corresponding secondary alcohols using various reducing agents. These reactions typically yield a mixture of epimeric endo- and exo-alcohols.
For the structural analog 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, reduction with complex metal hydrides like sodium borohydride (B1222165) leads to the formation of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol and 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-exo-ol. rsc.org The stereochemical outcome of the reduction can be influenced by the steric hindrance posed by the bicyclic ring system. Bioreduction methods have also been employed, which can offer high stereoselectivity. For instance, microbial reduction has been shown to produce the (1R,5S)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol with high enantiomeric excess. These alcohols are stable compounds that can be isolated and are used as intermediates in further synthetic transformations, such as base-induced ring-contractions. rsc.org
Table 3: Reduction of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one Click on the headers to sort the table
| Reducing Agent | Products |
|---|---|
| Sodium Borohydride (NaBH₄) | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol and 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-exo-ol |
Derivatization of the Carbonyl Functionality (e.g., Wittig-type reactions on related bicyclo[3.2.0]heptenones)
The carbonyl group in bicyclo[3.2.0]heptenone systems provides a key site for synthetic modification. Among the various derivatization strategies, the Wittig reaction has been explored to introduce exocyclic double bonds at the C-6 position. Studies on 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, a close structural isomer of the title compound, have shown that its reaction with stable phosphoranes proceeds via a normal Wittig pathway. rsc.org
Specifically, the addition of stable phosphoranes to 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one initially forms a betaine (B1666868) intermediate. rsc.org Unlike the corresponding alcohol derivatives which can undergo ring contraction, this betaine intermediate does not lead to ring-contracted products. Instead, it evolves to yield the 6-alkoxycarbonylmethylene-bicyclic compound, demonstrating a standard Wittig olefination. rsc.org This transformation effectively converts the carbonyl functionality into a carbon-carbon double bond without altering the core bicyclic framework.
| Starting Material | Reagent | Product | Reference |
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | Stable phosphorane (e.g., Ph₃P=CHCO₂R) | 6-Alkoxycarbonylmethylene-7,7-dichlorobicyclo[3.2.0]hept-2-ene | rsc.org |
Electrophilic and Cycloaddition Reactivity of the Cyclopentene Ring
The cyclopentene ring within the bicyclo[3.2.0]heptenone scaffold contains a reactive carbon-carbon double bond, making it a target for various transformations, including electrophilic additions and cycloaddition reactions. These reactions allow for the introduction of new functional groups and the construction of more complex polycyclic systems. The reactivity of this olefinic bond is influenced by the stereochemistry and substitution pattern of the bicyclic system.
Studies on Olefinic Functionalization
The double bond of the cyclopentene ring in bicyclo[3.2.0]heptenone derivatives readily undergoes electrophilic addition reactions. The stereochemical outcome of these additions is often dictated by the fused ring structure, which can shield one face of the double bond.
One of the most studied reactions is electrophilic bromination. The bromination of bicyclo[3.2.0]hept-2-en-6-one and its analogs, such as 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, proceeds with high stereospecificity. rsc.org The reaction is believed to involve the preferential formation of an intermediate bromonium ion on the less sterically hindered exo-face of the cyclopentene ring. Subsequent nucleophilic attack by a bromide ion or a solvent molecule occurs at the opposite face, leading to the corresponding 2-exo-bromo-3-endo-substituted bicycloheptanones in high yields. rsc.org
When 7-chlorobicyclo[3.2.0]hept-2-en-6-ones are brominated in solvents capable of participating in the reaction (e.g., methanol, acetic acid), a mixture of products can be formed. These include the expected 2,3-disubstituted bicycloheptenones and, notably, 3,8-disubstituted 2-oxatricyclo[3.2.1.0³˒⁶]octanones, which arise from the addition of the solvent across the activated carbonyl group. rsc.org
Other olefinic functionalizations have also been explored. The cyclopentene moiety can undergo a variety of transformations, including:
Epoxidation : Treatment of bicyclo[3.2.0]heptenes with brominating agents in an aqueous medium can produce bromohydrins, which are then converted into the corresponding epoxides upon treatment with a base. rsc.org
Hydroxylation and Bis-hydroxylation : These reactions introduce one or two hydroxyl groups across the double bond. google.com
Hydrogenation : The double bond can be saturated through catalytic hydrogenation. google.com
Oxidative Fragmentation : This process can cleave the cyclopentene ring to yield dicarboxylic acid derivatives. google.com
Table of Representative Bromination Products
| Starting Material | Solvent | Major Product(s) | Stereochemistry | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]hept-2-en-6-one | CCl₄ | 2,3-Dibromobicyclo[3.2.0]heptan-6-one | 2-exo-Br, 3-endo-Br | rsc.org |
| 7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | CCl₄ | 2,3-Dibromo-7,7-dimethylbicyclo[3.2.0]heptan-6-one | 2-exo-Br, 3-endo-Br | rsc.org |
| 7-exo-Chlorobicyclo[3.2.0]hept-2-en-6-one | CH₃OH | 2-exo-Bromo-7-exo-chloro-3-endo-methoxybicyclo[3.2.0]heptan-6-one | 2-exo-Br, 3-endo-OMe | rsc.org |
Investigations into Further Cycloaddition Reactions (e.g., [2+2] and [4+2] pathways)
The cyclopentene double bond in the bicyclo[3.2.0]heptenone framework can participate as a 2π component in cycloaddition reactions, enabling the construction of more elaborate polycyclic structures.
[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a primary method for forming the bicyclo[3.2.0]heptane core itself, for instance, from the irradiation of a cyclopentenone and an alkene. researchgate.net The reverse can also be considered. Furthermore, the existing double bond in a pre-formed bicyclo[3.2.0]heptenone can undergo further photochemical [2+2] cycloadditions with other alkenes. For example, studies on 4-hydroxycyclopent-2-enone derivatives, which are precursors to related bicyclic systems, show they react with various alkenes under photochemical conditions to yield diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net These reactions often produce a mixture of exo and endo adducts. researchgate.net
[4+2] Cycloadditions: The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In the context of the bicyclo[3.2.0]heptenone system, the cyclopentene double bond can act as a dienophile, reacting with a conjugated diene. While the formation of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one from cyclopentadiene (B3395910) and dichloroketene (B1203229) is a [2+2] cycloaddition, it's noteworthy that when dichloroketene reacts with conjugated dienes, it exclusively yields α,α-dichlorocyclobutanones from a [2+2] reaction, with no [4+2] cycloadducts being detected. researchgate.net There is evidence suggesting that the formation of some cyclobutanone products from cyclic dienes and ketenes may proceed through a two-step process involving an initial hetero-Diels-Alder cycloaddition ([4+2]) of the diene and the ketene's carbonyl group, followed by a oregonstate.eduoregonstate.edu-sigmatropic rearrangement. beilstein-journals.org
Stereochemical Aspects in Synthetic Transformations of Bicyclo 3.2.0 Heptenones
Diastereoselective and Enantioselective Control in Cycloaddition Reactions
The synthesis of the 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one core is primarily achieved through the [2+2] cycloaddition of dichloroketene (B1203229) with cyclopentadiene (B3395910). researchgate.net This reaction, while efficient in forming the bicyclic scaffold, typically yields a racemic mixture of the product. Achieving diastereoselective and enantioselective control in this key step is of paramount importance for the synthesis of chiral downstream products.
While the direct enantioselective cycloaddition of dichloroketene with cyclopentadiene to afford chiral this compound is not extensively documented, several strategies can be employed to influence the stereochemical outcome. One common approach involves the use of chiral auxiliaries attached to the cyclopentadiene moiety. These auxiliaries create a chiral environment that can direct the approach of the dichloroketene, leading to the preferential formation of one diastereomer. For instance, the use of chiral oxazolidinone auxiliaries has been shown to be effective in controlling the stereoselectivity of other [2+2] photocycloaddition reactions to form bicyclo[3.2.0]heptane systems. mdpi.com
Another strategy involves the use of chiral Lewis acid catalysts. While not specifically detailed for the dichloroketene-cyclopentadiene reaction, chiral Lewis acids are known to catalyze asymmetric cycloaddition reactions by coordinating to one of the reactants, thereby inducing facial selectivity. researchgate.net
Although the direct asymmetric synthesis remains a challenge, the resolution of the racemic this compound is a well-established and practical approach to obtain enantiomerically pure material, which is crucial for the synthesis of chiral derivatives. nih.gov
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Auxiliaries | Covalently attached chiral groups to the cyclopentadiene substrate to direct the cycloaddition. | Diastereoselective formation of the bicyclo[3.2.0]heptenone. |
| Chiral Lewis Acid Catalysis | Use of a chiral Lewis acid to create a chiral environment around the reactants. | Enantioselective formation of this compound. |
| Kinetic Resolution | Enzymatic or chemical resolution of the racemic ketone. | Separation of enantiomers. |
Stereospecificity in Subsequent Ring Contraction and Opening Reactions of Related Alcohols and Derivatives
The derivatives of this compound, particularly the corresponding alcohols, undergo highly stereospecific rearrangements, which are synthetically valuable.
A notable example is the stereospecific ring contraction of the epimeric 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols. rsc.org When treated with a base, the endo- and exo-alcohols undergo a Favorskii-type rearrangement to yield ring-contracted 6-chlorobicyclo[3.1.0]hex-2-ene-6-carbaldehydes. researchgate.netrsc.org The stereochemistry of the starting alcohol dictates the stereochemistry of the resulting aldehyde. This stereospecificity arises from the geometric constraints of the bicyclic system, where the departing chloride and the migrating carbon must adopt a specific anti-periplanar arrangement. rsc.org
| Starting Material | Reaction Condition | Product | Stereochemical Outcome |
|---|---|---|---|
| 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol | Aqueous Base | 6-chloro-bicyclo[3.1.0]hex-2-en-6-exo-carbaldehyde | Stereospecific |
| 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-exo-ol | Aqueous Base | 6-chloro-bicyclo[3.1.0]hex-2-en-6-endo-carbaldehyde | Stereospecific |
Ring-opening reactions of this compound and its derivatives also proceed with a high degree of stereochemical control. The hydrolysis of the parent ketone can lead to the formation of cyclopentene (B43876) carboxylic acid derivatives. acs.org The stereochemistry of the substituents on the cyclopentene ring is a direct consequence of the stereochemistry of the starting bicyclic ketone.
Strategies for Stereochemical Induction and Retention in Derivative Synthesis
Several powerful strategies have been developed to induce and retain stereochemistry in the synthesis of derivatives from racemic or achiral this compound.
One effective method is enzymatic kinetic resolution . The racemic ketone can be subjected to reduction by various microorganisms or isolated enzymes. nih.gov For example, horse liver alcohol dehydrogenase (HLADH) can selectively reduce one enantiomer of the ketone to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted. nih.gov This provides access to both enantiomerically enriched ketone and alcohol, which are valuable chiral building blocks. For instance, the bioreduction of racemic 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one can yield (1R,5S)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-endo-ol and the unreacted (1S,5R)-ketone. nih.gov
Another approach involves the use of a chiral auxiliary in a reaction to separate enantiomers. The racemic ketone can be reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a mixture of diastereomeric amides. These diastereomers, having different physical properties, can then be separated by conventional chromatographic techniques. Subsequent removal of the chiral auxiliary affords the enantiomerically pure derivatives.
Substrate-controlled diastereoselective reactions are also pivotal. The rigid bicyclic framework of this compound can direct the approach of reagents from the less sterically hindered face, leading to the formation of a single diastereomer. For example, the reduction of the ketone with hydride reagents typically occurs from the exo face to produce the endo-alcohol as the major product due to the concave nature of the endo face.
| Strategy | Description | Example |
|---|---|---|
| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Reduction of racemic this compound with HLADH. nih.gov |
| Chiral Auxiliaries | Reaction with a chiral molecule to form separable diastereomers. | Formation of diastereomeric amides with a chiral amine. |
| Substrate-Controlled Diastereoselectivity | The inherent stereochemistry of the substrate directs the stereochemical outcome of a reaction. | Diastereoselective reduction of the ketone to the endo-alcohol. |
Advanced Synthetic Applications of 7,7 Dichlorobicyclo 3.2.0 Hept 3 En 6 One and Its Scaffolding
Role as a Versatile Synthetic Building Block in Organic Synthesis
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is widely recognized as a versatile building block in organic synthesis. guidechem.com Its chemical utility stems from the fused bicyclic structure which allows for the stereocontrolled introduction of functional groups. The potential of this compound and its related unsaturated analogue, bicyclo[3.2.0]hept-2-en-6-one, was recognized for its ability to provide opportunities in each ring for the subsequent assembly of valuable products. nih.gov The presence of the dichlorinated geminal center and the carbonyl group allows for a variety of transformations, including ring expansions, rearrangements, and nucleophilic additions. This versatility has led to its use in the synthesis of complex molecules, including various natural product analogues. nih.govresearchgate.net For instance, diastereomeric amides can be produced through the cleavage of the cyclobutanone (B123998) fragment in (±)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one by treatment with chiral amines. researchgate.net This approach has been utilized to create chiral synthons for cyclopentanoids. researchgate.net The compound also serves as a precursor for novel amino acid derivatives, such as those with a bicyclo[3.1.0]hex-2-ene structure. researchgate.net
Synthesis of Functionalized Bicyclo[3.2.0]heptane Derivatives
The 7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one scaffold is a key starting point for an array of functionalized bicyclo[3.2.0]heptane derivatives. The inherent strain and functionality of the molecule allow chemists to craft intricate molecular designs through various synthetic strategies.
A significant application of the bicyclo[3.2.0]heptanone framework involves the synthesis of complex derivatives with potential biological activity. One such class of compounds is the (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones. doaj.orgdergipark.org.trresearchgate.net The synthesis of these molecules begins with the preparation of 7,7-dichlorobicyclo[3.2.0]heptan-6-one, which is typically formed by the [2+2] cycloaddition of dichloroketene (B1203229) to cyclopentene (B43876). dergipark.org.tr
The key intermediate, bicyclo[3.2.0]heptan-6-one, is obtained through the reduction of 7,7-dichlorobicyclo[3.2.0]heptan-6-one, a process carried out using zinc in acetic acid. doaj.orgdergipark.org.tr This dechlorinated ketone precursor then undergoes a base-catalyzed Claisen-Schmidt condensation with appropriate benzaldehyde (B42025) derivatives to yield the target (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives. dergipark.org.tr
Research has been conducted on the anti-proliferative activities of these synthesized compounds against various cancer cell lines. doaj.orgdergipark.org.trresearchgate.net The results, including the half-maximal inhibitory concentration (IC50) values, demonstrate the potential of these molecular architectures as anti-cancer agents. dergipark.org.tr For instance, a chloro-substituted derivative showed significant activity against rat brain tumor (C6) cells, while a methyl-substituted derivative was most active against human cervical carcinoma (HeLa) cells. doaj.orgdergipark.org.trresearchgate.net
| Compound | Substituent (Aryl Group) | Target Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) | Source |
|---|---|---|---|---|---|---|
| 6b | 4-Chlorophenyl | C6 (Rat Brain Tumor) | 2.45 | 5-FU | 14.82 | doaj.orgdergipark.org.tr |
| 6c | 4-Methylphenyl | HeLa (Human Cervical Carcinoma) | 26.20 | 5-FU | 29.30 | dergipark.org.tr |
The 7,7-dichlorobicyclo[3.2.0]heptenone scaffold is instrumental in building chemically complex molecular architectures. Its unique structure facilitates entry into various fused and bridged ring systems. researchgate.net For example, solvolysis of the compound can lead to vicinally substituted cyclopentenes and cyclopentenones, which are themselves valuable synthetic intermediates. researchgate.netorcid.org Furthermore, the bicyclo[3.2.0]heptane framework can be transformed into bicyclo[3.2.0]heptane lactones, which are important scaffolds in bioactive molecules. rsc.orgnih.govresearchgate.net These lactones can be further converted into other derivatives like substituted cyclobutanes and oxobicyclo[3.2.0]heptanes. rsc.orgnih.gov The stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes can also be achieved via photocycloaddition reactions, demonstrating the utility of related enone structures in creating multiple stereocenters with high control. mdpi.com
Application in the Synthesis of Carbocyclic Analogs of Natural Products and Bioactive Compounds
The strategic value of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one and its derivatives is prominently highlighted in their application toward the synthesis of natural products and other bioactive molecules. The fused ring system serves as a latent cyclopentane (B165970) ring, a core structure in many biologically important compounds.
The bicyclo[3.2.0]heptenone system has played a crucial role in the synthesis of prostaglandins (B1171923), a class of physiologically active lipid compounds. nih.govmdpi.com An alternative route to the famous "Corey lactones," which are key intermediates in prostaglandin (B15479496) synthesis, was developed starting from the lactonization of 7,7-dichlorobicyclo[3.2.0]heptan-6-one. researchgate.netmdpi.com This approach underscores the importance of the bicyclic ketone as a precursor to the essential cyclopentanoid framework of prostaglandins. researchgate.net Compounds containing cyclopentane and cyclopentene rings are widespread in nature and their synthetic analogs often have significant practical applications due to their bioactivities. dergipark.org.tr
Beyond prostaglandins, the synthetic utility of the 7,7-dichlorobicyclo[3.2.0]heptanone scaffold extends to other related natural products. Chemocatalytic routes have been developed from this building block to access the structurally related thromboxanes and clavulones. nih.govmdpi.com Thromboxanes are members of the family of lipids known as eicosanoids and are known for their role in blood clot formation. Clavulones are marine natural products containing a prostanoid-like structure. The development of synthetic routes from the bicyclo[3.2.0]heptanone framework to these complex molecules further cements its status as a powerful tool in organic synthesis. nih.govmdpi.com
Integration into Chiral Pool Synthesis and Asymmetric Catalysis
The rigid, bicyclic framework of this compound has proven to be a valuable scaffold in the realm of stereoselective synthesis. Its utility is twofold: it serves as a versatile starting material in chiral pool synthesis, where its inherent chirality is transferred to more complex molecules, and its rigid structure provides a robust backbone for the design of chiral ligands and auxiliaries for asymmetric catalysis.
Chiral Pool Synthesis: A Gateway to Enantiomerically Pure Cyclopentanoids
A significant application of racemic this compound is its use as a precursor for the synthesis of enantiomerically pure cyclopentanoids, which are key structural motifs in many natural products. A notable example is the synthesis of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. This is achieved through a classical resolution strategy involving the use of a chiral auxiliary.
The process commences with the cleavage of the cyclobutanone ring of (±)-7,7-dichlorobicyclo[3.2.0]hept-3-en-6-one using a chiral amine, such as (+)- or (−)-α-methylbenzylamine. This reaction leads to the formation of a mixture of diastereomeric amides. These diastereomers, possessing different physical properties, can then be separated by conventional techniques like column chromatography.
Once separated, each diastereomer is subjected to a series of transformations to remove the chiral auxiliary and construct the target lactone ring system. This typically involves hydrolysis, reduction, and subsequent intramolecular cyclization. The rigidity of the bicyclic framework in the starting material plays a crucial role in controlling the stereochemistry of the newly formed chiral centers.
Table 1: Chiral Resolution and Synthesis of Enantiomeric 3-Oxabicyclo[3.3.0]oct-6-en-2-ones
| Starting Material | Chiral Auxiliary | Diastereomeric Intermediates | Separation Method | Final Product |
| (±)-7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | (+)-α-Methylbenzylamine | Diastereomeric amides | Column Chromatography | (+)-3-Oxabicyclo[3.3.0]oct-6-en-2-one |
| (±)-7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one | (−)-α-Methylbenzylamine | Diastereomeric amides | Column Chromatography | (−)-3-Oxabicyclo[3.3.0]oct-6-en-2-one |
This strategy highlights how a readily available racemic starting material can be efficiently resolved and elaborated into valuable, enantiomerically pure building blocks for the synthesis of more complex chiral molecules.
Furthermore, derivatives of this compound have been utilized in the synthesis of chiral bicyclo[3.1.0]hex-2-ene amino acid derivatives. oup.comthieme-connect.com These conformationally restricted amino acids are of significant interest in medicinal chemistry. The synthesis begins with the enantiomers of this compound, which are then converted through a stereospecific ring contraction to furnish the desired chiral bicyclic amino acid precursors. thieme-connect.com
Asymmetric Catalysis: A Scaffold for Chiral Ligands
The bicyclo[3.2.0]heptane framework, derived from this compound, offers a conformationally rigid and sterically defined scaffold for the development of chiral ligands for asymmetric catalysis. The well-defined spatial arrangement of substituents on this framework allows for effective chiral recognition and transfer during a catalytic cycle.
While direct utilization of ligands derived from this compound is not extensively documented, the broader bicyclo[3.2.0]heptane skeleton has been successfully incorporated into various ligand designs. These ligands have found application in a range of enantioselective transformations, most notably in asymmetric hydrogenation.
One such example involves the chemoenzymatic synthesis of a novel phosphine (B1218219) ligand based on the bicyclo[3.2.0]heptane framework. This ligand, when complexed with rhodium, catalyzes the asymmetric hydrogenation of prochiral alkenes to produce chiral phenylalanine derivatives with high enantioselectivity. rsc.org
Another notable example is the synthesis of a chiral phosphine ligand, 6S-cyano-5R-diphenylphosphino-3R,4S-O-isopropylidene-2-oxa-bicyclo[3.2.0]heptane, which, although derived from D-glucose, features the core bicyclo[3.2.0]heptane structure. Its rhodium complex has demonstrated high enantioselectivity in the hydrogenation of α-acetamidocinnamic acid.
More recently, a modular approach to ligand design has been demonstrated through the synthesis of bicyclo[3.2.0]heptane-based enamides. These enamides can be readily converted into a variety of diene, phosphite-alkene, and diphosphite ligands. These ligands have been successfully employed in asymmetric reactions catalyzed by rhodium(I), iridium(I), and palladium(II).
Table 2: Application of Bicyclo[3.2.0]heptane-Based Ligands in Asymmetric Hydrogenation
| Ligand Type | Metal | Substrate | Product | Enantiomeric Excess (ee) |
| Bicyclo[3.2.0]heptane-based phosphine | Rhodium | Prochiral Alkenes | Chiral Phenylalanine Derivatives | 59-92% rsc.org |
| 2-Oxa-bicyclo[3.2.0]heptane-based phosphine | Rhodium | α-Acetamidocinnamic acid | N-Acetyl-phenylalanine | High |
The development of these ligands underscores the potential of the bicyclo[3.2.0]heptane scaffold in creating effective chiral environments for a variety of metal-catalyzed asymmetric transformations. The rigidity of the framework is key to minimizing conformational flexibility, which often leads to higher enantioselectivities. Future research in this area may focus on the direct conversion of this compound into novel chiral ligands, further expanding its utility in the field of asymmetric catalysis.
Computational Chemistry and Spectroscopic Characterization of Bicyclo 3.2.0 Heptenone Systems
Quantum Chemical Studies on Molecular Structure, Conformation, and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for probing the intrinsic properties of bicyclo[3.2.0]heptenone systems. The fused cyclobutane (B1203170) and cyclopentene (B43876) rings create significant ring strain, which profoundly influences the molecule's geometry, stability, and reactivity.
Computational studies allow for the precise calculation of key structural parameters such as bond lengths, bond angles, and dihedral angles. For the bicyclo[3.2.0]heptane skeleton, the cyclobutane ring typically adopts a puckered conformation to minimize torsional strain, a detail that can be accurately modeled. DFT calculations can quantify the strain energy and predict the most stable conformation of the molecule.
The electronic structure is also a key focus of these studies. The presence of two electron-withdrawing chlorine atoms on the C7 position significantly impacts the electron density across the molecule, particularly at the adjacent carbonyl carbon. thieme-connect.de Analysis of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces can help explain the regioselectivity of reactions. For instance, in [2+2] photocycloaddition reactions leading to bicyclo[3.2.0]heptane frameworks, the distribution of spin density and charge in radical anion intermediates, as calculated by DFT, dictates the subsequent bond-forming steps.
| Property | Computational Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP, M06-2X) | Provides precise bond lengths, bond angles, and dihedral angles of the strained bicyclic system. |
| Conformational Analysis | DFT, Semi-empirical (AM1) | Identifies the lowest energy (most stable) conformation, such as the puckering of the cyclobutane ring. |
| Ring Strain Energy | DFT with homodesmotic reactions | Quantifies the inherent instability of the fused-ring system, which influences reactivity. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Helps predict reactivity and the stereochemical outcomes of pericyclic reactions like cycloadditions. |
| Electron Density and Charge Distribution | Natural Bond Orbital (NBO) Analysis, Mulliken Population Analysis | Reveals the electronic effects of substituents, such as the electron-withdrawing chlorine atoms. thieme-connect.de |
Computational Modeling of Reaction Mechanisms and Transition State Characterization (e.g., Density Functional Theory (DFT) analyses of catalytic processes)
Computational modeling is a critical tool for mapping the reaction pathways of bicyclo[3.2.0]heptenone derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed potential energy surfaces to understand reaction feasibility, kinetics, and selectivity.
A prominent example is the use of DFT to study the stereoselective synthesis of bicyclo[3.2.0]heptanes via organophotoredox-catalyzed radical anion [2+2] photocycloaddition. mdpi.com Computational analysis using the uM06-2X functional has been employed to explore the regio- and stereoselectivity of such transformations. mdpi.com These studies can calculate the Gibbs free energy profile, confirming that the reaction proceeds through a syn-closure pathway to favor the formation of cis-anti products, which aligns with experimental observations. mdpi.com
DFT has also been used to evaluate the syn-stereoselectivity observed during the quasi-Favorskii rearrangement, a ring-contraction reaction involving related α,α-dichlorocyclobutanols. sci-hub.se Furthermore, the mechanisms of rearrangements in acidic media can be explored. For instance, in strong acids like fluorosulfuric acid (FSO₃H), bicyclo[3.2.0]hept-2-en-6-one undergoes a clean isomerization to give protonated 1-acetylcyclopentadiene. researchgate.net Computational chemistry can elucidate the dicationic intermediates and transition states involved in such acid-catalyzed ring-expansion or rearrangement reactions. researchgate.net
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Anion Radical [2+2] Photocycloaddition | DFT (uM06-2X/6-31G(d,p)) | Elucidation of the Gibbs free energy profile; confirmation of a syn-closure pathway and characterization of transition states leading to the observed cis-anti products. | mdpi.com |
| Acid-Catalyzed Rearrangement | DFT | Investigation of reaction pathways in superacids, suggesting the involvement of dicationic intermediates in ring expansion or rearrangement processes. | researchgate.net |
| Quasi-Favorskii Ring Contraction | DFT | Evaluation of the stereoselectivity of the rearrangement of related dichlorocyclobutanol derivatives. | sci-hub.se |
Advanced Spectroscopic Methods for Structural Assignment and Purity Assessment (e.g., IR and NMR characterization of related compounds)
Spectroscopic methods provide the definitive experimental evidence for the structure and purity of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one and its derivatives. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Infrared (IR) Spectroscopy The IR spectrum of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one shows characteristic absorption bands that confirm its key functional groups. A very strong band is observed at 1806 cm⁻¹, which is assigned to the carbonyl (C=O) stretching vibration. orgsyn.org This high frequency is indicative of a ketone within a strained four-membered ring; typical acyclic ketones absorb at a much lower frequency, around 1715 cm⁻¹. pg.edu.pllibretexts.orglibretexts.org The carbon-carbon double bond (C=C) stretch of the cyclopentene ring appears at 1608 cm⁻¹. orgsyn.org The gas-phase IR spectrum for this compound is also available in the NIST Chemistry WebBook. nist.govnist.gov For comparison, the saturated analog, 7,7-dichlorobicyclo[3.2.0]heptan-6-one, displays its carbonyl stretch at 1983 cm⁻¹. dergipark.org.tr
| Frequency (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 1806 | C=O stretch (strained ketone) | Strong | orgsyn.org |
| 1608 | C=C stretch | - | orgsyn.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy provides detailed information about the hydrogen environment in the molecule. The spectrum of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one shows signals corresponding to the olefinic protons, the bridgehead protons, and the methylene (B1212753) protons. orgsyn.org
While a ¹³C NMR spectrum for 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is not detailed in the available literature, the spectrum for the closely related saturated compound, 7,7-dichlorobicyclo[3.2.0]heptan-6-one , has been fully characterized. dergipark.org.tr This spectrum provides valuable reference points, showing the carbonyl carbon at 199.5 ppm, the dichlorinated carbon at 88.6 ppm, and other aliphatic carbons at chemical shifts consistent with the bicyclic structure. dergipark.org.tr
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|---|
| 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | ¹H | CCl₄ | 5.90 (m, 2H, CH=CH), 4.10 (m, 2H, 2CH), 2.70 (m, 2H, CH₂) | orgsyn.org |
| 7,7-Dichlorobicyclo[3.2.0]heptan-6-one (Saturated Analog) | ¹³C | CDCl₃ | 199.5 (C=O), 88.6 (CCl₂), 62.2, 52.5, 30.4, 30.1, 25.7 | dergipark.org.tr |
Future Directions and Emerging Research Themes
Development of Novel Catalytic Transformations for 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one
The reactivity of this compound opens avenues for the development of new catalytic transformations, moving beyond classical stoichiometric reactions. A significant area of future research lies in harnessing catalysis to unlock novel reaction pathways and enhance synthetic efficiency.
One notable advancement is the use of an aluminium-carbon-based ambiphilic catalyst for ammonia (B1221849) transfer reactions. researchgate.netresearchgate.net In this process, this compound cleanly reacts with ammonia under catalytic conditions to yield the corresponding carboxylic acid amide. researchgate.netresearchgate.net This transformation showcases the potential for main-group catalysis to mediate previously challenging reactions under mild conditions.
Furthermore, biocatalysis presents a powerful tool for the transformation of related bicyclo[3.2.0]heptenone systems. While much of the existing research has focused on the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one isomer, the principles are readily applicable. nih.gov Enzymes such as hydroxysteroid dehydrogenases have been shown to catalyze the stereoselective reduction of the ketone functionality. scilit.com Future research will likely focus on expanding the biocatalytic toolbox to include enzymes that can effect desymmetrization, ring-opening, and other transformations on the 3-en-6-one isomer with high enantioselectivity. The development of artificial linear biocatalytic cascades could enable the multi-step synthesis of valuable products in a one-pot fashion. nih.gov
Exploration of Chemo-, Regio-, and Stereoselective Synthetic Pathways
The inherent functionalities of this compound—a ketone, a double bond, and reactive dichloromethylene group—provide multiple sites for chemical modification. A key area of ongoing and future research is the development of synthetic pathways that can selectively target these sites with high chemo-, regio-, and stereocontrol.
Stereospecific ring-contractions of the corresponding 6-ols, derived from the reduction of the ketone, have been demonstrated. rsc.org These reactions, which proceed with the loss of hydrogen chloride, are highly dependent on the stereochemistry of the hydroxyl group. This highlights the potential to control the formation of novel bicyclo[3.1.0]hexane derivatives through stereoselective reduction of the parent ketone. Biocatalytic reductions of the related 2-en isomer have shown high stereoselectivity, yielding specific endo-alcohols. researchgate.net Similar enzymatic approaches could provide access to enantiomerically pure precursors for these stereospecific rearrangements.
The strained cyclobutane (B1203170) ring is also susceptible to ring-expansion reactions. Under acidic conditions, bicyclo[3.2.0]heptanone derivatives can rearrange to form cycloheptenone and cycloheptadienone (B157435) structures. The regioselectivity of these rearrangements is a subject of interest for future investigations, with the potential to develop catalytic methods that can control the migratory aptitude of the bridgehead carbons.
Integration of the Bicyclo[3.2.0]hept-3-en-6-one Framework into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach to molecular construction. The bicyclo[3.2.0]hept-3-en-6-one framework is an ideal candidate for integration into such reaction sequences, offering multiple points of reactivity that can be sequentially or simultaneously engaged.
Future research will likely focus on designing MCRs that leverage the unique reactivity of this strained bicyclic ketone. For instance, a cascade reaction could be initiated by a nucleophilic attack at the carbonyl carbon, followed by an intramolecular reaction involving the double bond or the dichloromethylene group. The development of catalytic MCRs involving this scaffold would be particularly valuable, allowing for the rapid and stereocontrolled assembly of complex polycyclic systems. The potential for this framework to participate in cascade catalysis, where a single catalyst mediates multiple transformations in a sequential manner, is a promising area for exploration. nih.gov
Potential Utilization in the Context of Advanced Chemical Materials and Technologies
The inherent strain and unique reactivity of the bicyclo[3.2.0]heptane skeleton make it an attractive motif for the development of advanced chemical materials and technologies. A particularly exciting emerging application is in the field of polymer mechanochemistry.
The bicyclo[3.2.0]heptane framework can function as a "mechanophore," a mechanically sensitive functional group that undergoes a predictable chemical transformation when subjected to mechanical stress. By incorporating this unit into a polymer backbone, it is possible to create materials that respond to mechanical force. Specifically, the mechanical activation of a bicyclo[3.2.0]heptane mechanophore can induce a retro-[2+2] cycloaddition, leading to the formation of reactive bis-enones. This transformation can result in significant local elongation and the generation of functionalities that can participate in conjugate additions, potentially leading to self-healing materials.
Crucially, this process can be reversible. Subsequent photochemical cyclization can regenerate the original bicyclo[3.2.0]heptane structure, offering a platform for switchable materials where damage from stress could potentially be reversed by exposure to light. This opens the door to the design of novel stress-responsive and self-healing polymers with on-demand control over their structural and reactive properties. Future research in this area will likely focus on fine-tuning the activation force required for the ring-opening reaction and exploring the integration of these mechanophores into a wider range of polymeric materials for diverse technological applications.
Q & A
What are the established synthetic routes for 7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one, and what reaction conditions optimize yield?
Level: Basic
Methodological Answer:
The compound is synthesized via [2+2] cycloaddition of dichloroketene (generated in situ from dichloroacetyl chloride) with cyclopentadiene in hexane at 0°C, yielding 85% product . Dechlorination is achieved using zinc dust in glacial acetic acid at 60–70°C for 40 minutes, achieving >90% yield of the bicyclic ketone intermediate . Key optimization steps include maintaining vigorous stirring during cycloaddition and controlling temperature during dechlorination to avoid side reactions.
Which spectroscopic techniques are employed to confirm the structure and purity of this compound?
Level: Basic
Methodological Answer:
- IR Spectroscopy: Confirms carbonyl (C=O) stretch at 1778 cm⁻¹ and conjugated alkene (C=C) at 1605 cm⁻¹ .
- NMR Spectroscopy: Key signals include δ 5.80 ppm (broad singlet for alkene protons) and δ 2.4–4.0 ppm (complex multiplet for bicyclic protons) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using pentane-THF solvent systems .
How do stereoselective reductions of this compound influence the formation of endo vs. exo isomers?
Level: Advanced
Methodological Answer:
- Tri-n-butyltin hydride reduction selectively produces the endo-chloro isomer due to steric hindrance favoring hydride attack on the less hindered face .
- Microbial Biotransformation : Mortierella ramanniana reduces the ketone to (6S)-endo-alcohol with high enantiomeric excess (ee), while 3α,20β-hydroxysteroid dehydrogenase yields (6S)-exo-alcohol, demonstrating enzyme-dependent stereoselectivity .
- Resolution Strategy : Combine enzymatic reduction with chiral GC or HPLC analysis to isolate enantiomers .
What biocatalytic methods are used to functionalize this compound, and how do enzyme selections affect product profiles?
Level: Advanced
Methodological Answer:
- Baeyer-Villiger Monooxygenases (BVMOs) : Microbial BVMOs (e.g., Pseudomonas spp.) catalyze biooxygenation to produce regioisomeric lactones. Enzyme selection dictates product ratios (Table 19, ).
- Optimization : Screen BVMOs under varied pH and cofactor conditions (NADPH vs. NADH) to maximize regioselectivity. For example, Rhodococcus BVMO favors 6-keto lactone, while E. coli-expressed enzymes yield 5-keto derivatives .
How does hydrolysis of this compound lead to tropolone derivatives, and what mechanistic insights explain this transformation?
Level: Advanced
Methodological Answer:
Hydrolysis in aqueous acidic conditions cleaves the bicyclic framework, forming tropolone via a retro-aldol mechanism. The dichloro substituents stabilize the enolate intermediate, facilitating ring-opening and aromatization . Key evidence includes isolation of tropolone derivatives (e.g., δ 6.5–7.5 ppm aromatic protons in NMR) and IR shifts from 1778 cm⁻¹ (ketone) to 1650 cm⁻¹ (conjugated carbonyl) .
How can researchers resolve contradictions in stereochemical outcomes when using different reducing agents?
Level: Advanced
Methodological Answer:
Contradictions arise from divergent mechanisms:
- Chemical Reduction (Sn-Hydride) : Favors endo isomers due to steric control .
- Enzymatic Reduction : Stereoselectivity depends on enzyme active-site geometry (e.g., Mortierella vs. hydroxysteroid dehydrogenase) .
- Resolution Workflow :
- Compare NMR chemical shifts of endo vs. exo isomers (e.g., δ 3.6–4.0 ppm for endo protons ).
- Use chiral shift reagents or enantioselective GC to quantify ee .
What are the key safety considerations when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Storage : Room temperature in airtight containers to prevent hydrolysis .
- Handling : Use fume hoods and nitrile gloves; glacial acetic acid (used in synthesis) requires secondary containment .
- Waste Disposal : Neutralize acidic residues with sodium carbonate before disposal .
What strategies are employed to utilize this compound as a synthon in medicinal chemistry applications?
Level: Advanced
Methodological Answer:
- Chiral Building Blocks : Stereoselective reductions (e.g., microbial or enzymatic) yield enantiopure alcohols for pheromone synthesis (e.g., (+)-eldanolide) .
- Amino Acid Derivatives : Allylic amination of bicyclo[3.2.0] intermediates produces chiral amino acids for drug discovery .
- Mechanistic Studies : Monitor ring strain release via DFT calculations to predict reactivity in Diels-Alder or Michael addition cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
